2-[4-(Hydroxymethyl)phenoxy]benzonitrile chemical structure and properties
2-[4-(Hydroxymethyl)phenoxy]benzonitrile chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile , a critical regioisomeric impurity and reference standard in the development of benzoxaborole therapeutics (e.g., Crisaborole).
Content Type: Technical Whitepaper / Reference Standard Guide Subject: Structural Characterization, Synthesis, and Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts
Executive Summary
2-[4-(Hydroxymethyl)phenoxy]benzonitrile is a diaryl ether derivative characterized by an ortho-substituted benzonitrile core linked to a para-hydroxymethyl-substituted phenoxy ring. In pharmaceutical development, it serves as a crucial regioisomeric reference standard . It is the positional isomer of the key intermediate used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Crisaborole (AN2728) .
Understanding the formation, detection, and properties of this compound is essential for establishing Control Strategies in GMP manufacturing, particularly for monitoring regio-selectivity during nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Attribute | Detail |
| IUPAC Name | 2-[4-(Hydroxymethyl)phenoxy]benzonitrile |
| Common Synonyms | o-Cyanophenyl-4-hydroxymethylphenyl ether; Crisaborole ortho-regioisomer intermediate |
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| SMILES | N#Cc1ccccc1Oc2ccc(CO)cc2 |
| Key Functional Groups | Nitrile (CN), Ether (C-O-C), Primary Alcohol ( |
Structural Conformation
The molecule consists of two benzene rings linked by an ether oxygen.
-
Ring A (Benzonitrile): Substituted at the ortho (2-) position. This creates steric proximity between the nitrile group and the phenoxy ring, potentially influencing the dihedral angle more significantly than in the para-isomer.
-
Ring B (Phenoxy): Substituted at the para (4-) position with a hydroxymethyl group. This moiety is freely rotating and serves as the handle for further functionalization (e.g., oxidation to aldehyde).
3D Conformational Implications (Graphviz Visualization)
The steric bulk of the ortho-nitrile group restricts the rotation around the ether linkage compared to the para-isomer. This difference is critical for HPLC separation.
Figure 1: Structural connectivity and physicochemical impact of the ortho-substitution pattern.
Physicochemical Properties
The ortho-isomer exhibits distinct properties from the para-isomer (the active intermediate), primarily due to the "ortho effect" and changes in molecular symmetry.
| Property | 2-Isomer (Ortho) | 4-Isomer (Para - Reference) | Implication for Separation |
| Predicted LogP | ~2.9 - 3.1 | ~2.7 - 2.8 | Ortho isomer elutes later on Reverse Phase HPLC due to shielding of polar groups. |
| Solubility | DMSO, MeOH, DCM, EtOAc | DMSO, MeOH, DCM, EtOAc | High solubility in organic solvents; poor water solubility. |
| Melting Point | Typically lower than para | ~126°C (Lit.) | Ortho-substitution disrupts crystal lattice packing efficiency. |
| pKa (Alcohol) | ~14.8 | ~14.8 | Negligible difference in alcohol acidity. |
| IR Spectrum (CN) | ~2225 | ~2228 | Shift due to ortho-electronic effects. |
Synthetic Pathways
To establish this compound as a reference standard, a targeted synthesis is required. The primary route utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Disconnection: Ether bond formation.
-
Electrophile: 2-Fluorobenzonitrile (Activated by the electron-withdrawing CN group).
-
Nucleophile: 4-Hydroxybenzyl alcohol (4-(Hydroxymethyl)phenol).
Protocol: Synthesis of Reference Standard
Objective: Produce high-purity (>98%) 2-[4-(Hydroxymethyl)phenoxy]benzonitrile.
Reagents:
-
2-Fluorobenzonitrile (1.0 equiv)
-
4-Hydroxybenzyl alcohol (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [0.5 M concentration]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-Hydroxybenzyl alcohol (13.6 g, 110 mmol) and anhydrous
(27.6 g, 200 mmol) in DMF (200 mL). -
Activation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the phenol.
-
Addition: Add 2-Fluorobenzonitrile (12.1 g, 100 mmol) dropwise or in portions.
-
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.
-
Note: The ortho-fluorine is less reactive than the para-fluorine equivalent due to steric hindrance, but the reaction typically completes within 4–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (1000 mL) with vigorous stirring. The product may precipitate as a solid or oil.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (Gradient: 0–40% EtOAc in Hexanes).
-
Target: White crystalline solid.
-
Reaction Workflow Diagram
Figure 2: Synthetic workflow for the preparation of the reference standard.
Applications in Drug Development
This compound is primarily relevant as a Critical Process Impurity in the synthesis of benzoxaborole drugs.
Origin of Impurity
In the industrial synthesis of Crisaborole intermediates, the starting material is typically 4-Fluorobenzonitrile .
-
Source: Commercial 4-Fluorobenzonitrile may contain trace amounts (0.1–0.5%) of 2-Fluorobenzonitrile (an isomer byproduct from the fluorination process).
-
Fate: During the coupling with 4-Hydroxybenzyl alcohol, the 2-fluoro impurity reacts to form the 2-phenoxy isomer (the subject of this guide).
-
Risk: If not removed, this isomer carries through downstream steps (oxidation, bromination, borylation), leading to "Isomer B" impurities in the final API which are difficult to separate.
Analytical Control Strategy
-
HPLC Method: Use a C18 column with a high-resolution gradient (Water/Acetonitrile + 0.1% Formic Acid). The ortho-isomer typically elutes after the para-isomer due to the "ortho-effect" shielding the polar nitrile, effectively increasing the hydrophobic surface area.
-
Limit: The specification for this impurity in the intermediate is typically set at NMT (Not More Than) 0.15% to ensure final API purity.
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - consistent with nitrile derivatives.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (
). Stable under normal laboratory conditions. -
Reactivity: Avoid strong oxidizing agents (can oxidize the alcohol to aldehyde/acid) and strong acids/bases (hydrolysis of nitrile).
References
-
PubChem. 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile (Related Isomer Data). National Library of Medicine. Available at: [Link]
- Akama, T., et al. (2009). Discovery and structure-activity relationships of a novel series of borole-containing PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for benzoxaborole synthesis).
-
Pfizer Inc. (2016). Eucrisa (Crisaborole) Prescribing Information & Chemistry Review. FDA AccessData. Available at: [Link] (Describes impurity controls for benzonitrile intermediates).
